
3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate
Vue d'ensemble
Description
“3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate” is a chemical compound . It is also known as "2,3-DIHYDRO-2-PHENYL-1H-ISOINDOL-1-OXO-ISOINDOLINE" .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Typically, a compound with a similar structure reacts with an amine in an inert solvent such as ether, hydrocarbon or halohydrocarbon, for example in methylene dichloride, at temperatures ranging from -30 ℃ to the boiling point of the solvent, preferably at room temperature .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. For instance, the integration of signals related to N–H and (H–C=N) groups can provide information about the ratio between different isomers .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. For instance, further stabilization of the supramolecular assembly is due to C-H (cdots) π interactions with H (cdots) π distances from 2.73 to 2.97 Å .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, density, melting point, boiling point, and molecular formula .Applications De Recherche Scientifique
Synthesis Techniques
The compound has been used in various synthesis techniques. For instance, it has been utilized in the synthesis of racemic dialkyl phosphonates via a three-component reaction involving 2-formylbenzoic acid, primary amines, and trialkyl phosphites, with propylphosphonic anhydride as the condensing agent. This approach showcases its utility in facilitating complex chemical reactions (Milen et al., 2016).
Formation of Complex Compounds
The compound has been instrumental in the formation of complex chemical structures like meso-trans-diaryldihexadecyltetrabenzoporphyrins and their zinc complexes. These are synthesized through reactions with various acids, highlighting its role in creating intricate molecular architectures (Galanin et al., 2007).
Supramolecular Structure
Studies have also explored the molecular and supramolecular structures of compounds involving 3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate. The investigations into torsion angles and packing interactions contribute to a deeper understanding of molecular interactions and structures (Trujillo-Ferrara et al., 2006).
Antibacterial Properties
Research has been conducted to explore the antibacterial properties of compounds derived from this compound. The synthesis of new compounds and their subsequent testing against various bacterial strains underscores its potential in developing new chemotherapeutic agents (Ahmed et al., 2006).
Pharmaceutical Synthesis
It has also been used in the novel synthesis of pharmaceutical derivatives like oxadiazol-5-yl methyl-2-(3-oxo-2,3-dihydro-4Hbenzo[b][1,4] oxazin-4-yl)acetate derivatives. These compounds, characterized by various spectroscopic methods, highlight its role in pharmaceutical chemistry (Guguloth, 2019).
Spectral Properties
The compound has been used to study the spectral properties of various complex molecules. This includes its application in the synthesis and spectral analysis of different benzoporphyrins and their zinc complexes, contributing to the field of molecular spectroscopy (Galanin et al., 2007).
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected, leading to downstream effects on cellular processes and functions .
Result of Action
Similar compounds have been reported to exhibit a broad range of biological activities, suggesting that this compound may also induce various molecular and cellular effects .
Propriétés
IUPAC Name |
(3-oxo-2-phenyl-1H-isoindol-1-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-11(18)20-16-14-10-6-5-9-13(14)15(19)17(16)12-7-3-2-4-8-12/h2-10,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMQSXHIXALUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


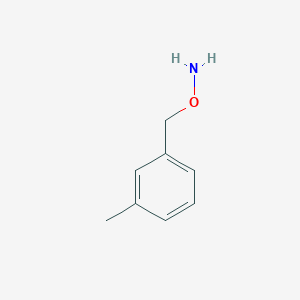
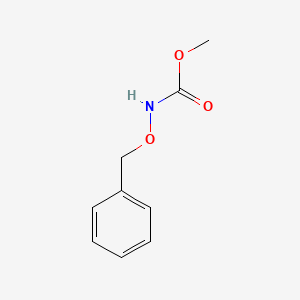

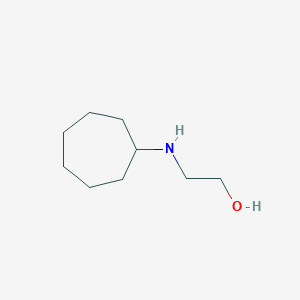
![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/structure/B3144652.png)

![4-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3144671.png)
![4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine](/img/structure/B3144673.png)
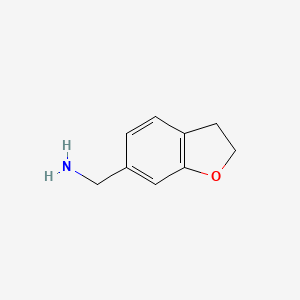

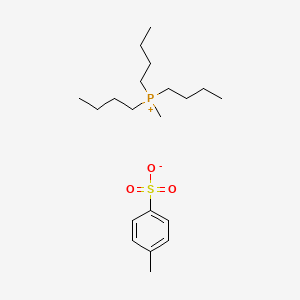

![6H-Benzo[c]chromen-3-ol](/img/structure/B3144711.png)
![3,3-Dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144719.png)
